molecular formula C12H10N2O3 B11773053 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11773053
M. Wt: 230.22 g/mol
InChI Key: YIQHADCEMYNVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring with a carboxylic acid group and a p-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 2-formylbenzoic acid with primary amines and secondary phosphine oxides under catalyst-free, mild conditions . This method is advantageous due to its high atom efficiency and the ability to form products in a single step.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a p-tolyl group

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(4-methylphenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-8-2-4-9(5-3-8)14-11(15)10(12(16)17)6-7-13-14/h2-7H,1H3,(H,16,17)

InChI Key

YIQHADCEMYNVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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